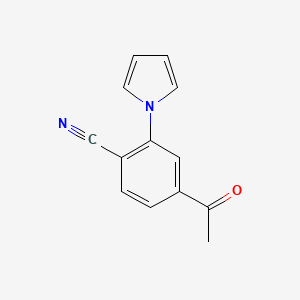

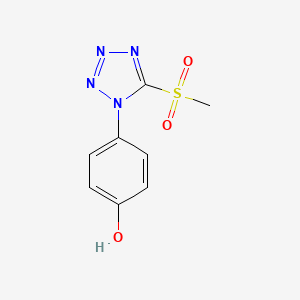

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile” is a chemical compound that is part of a larger family of compounds known as pyrroles . Pyrroles are five-membered heterocyclic compounds that contain one nitrogen atom and four carbon atoms . They are known for their diverse biological activities and are found in many natural products .

Synthesis Analysis

The synthesis of “this compound” and related compounds often involves the use of a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction . In a study, a new series of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization and evaluation .Molecular Structure Analysis

The molecular structure of “this compound” and related compounds is characterized by the presence of a pyrrole ring, which is a five-membered ring with two nitrogen atoms . The structure of these compounds often reveals binding interactions with active sites of certain enzymes .Chemical Reactions Analysis

The chemical reactions involving “this compound” and related compounds are often studied in the context of their biological activity. For example, some of these compounds have been found to exhibit action against DHFR and enoyl ACP reductase enzymes .Applications De Recherche Scientifique

Conducting Polymers

Research on derivatized bis(pyrrol-2-yl) arylenes, including compounds similar in structure to "4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile", has led to the development of conducting polymers through electropolymerization processes. These polymers are characterized by low oxidation potentials, resulting in enhanced stability in their conducting form, making them suitable for applications in electronic devices and materials science G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, 1996.

Electrochromic Materials

The synthesis of monomers leading to the production of soluble conducting polymers and their copolymers with multichromic properties has been explored. These materials demonstrate the ability to change colors under different electrical potentials, suggesting applications in electrochromic devices and displays E. Yildiz, P. Camurlu, C. Tanyeli, I. Akhmedov, L. Toppare, 2008.

Coordination Polymers

The study of coordination polymers constructed from hexanuclear molecular building blocks has shown the potential for creating materials with unique properties, such as strong luminescence under UV irradiation. These findings indicate possible applications in the development of new luminescent materials and sensors G. Calvez, C. Daiguebonne, O. Guillou, 2011.

Mécanisme D'action

Target of Action

The primary targets of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

This compound interacts with its targets by binding to the active sites of both Enoyl ACP Reductase and DHFR . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, which is vital for bacterial cell membrane production . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for DNA synthesis and cell division . The disruption of these pathways leads to the death of the bacteria .

Pharmacokinetics

The compound’s strong binding interactions with its target enzymes suggest it may have good bioavailability .

Result of Action

The result of the action of this compound is the death of the bacteria. By inhibiting essential enzymes, the compound disrupts crucial biochemical processes, leading to bacterial cell death .

Safety and Hazards

The safety and hazards associated with “4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile” and related compounds depend on their specific chemical properties. For example, a related compound, Ethanone, 1-(1H-pyrrol-2-yl)-, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-acetyl-2-pyrrol-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-10(16)11-4-5-12(9-14)13(8-11)15-6-2-3-7-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOYSPLQMRWUAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![2-Chloro-N-[1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2968555.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)

![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)

![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2968566.png)

![N-Cyclopentyl-3-[(1-methylindazol-3-yl)methylamino]propanamide;hydrochloride](/img/structure/B2968567.png)